2-Pentyl-2-cyclopenten-1-one chemical properties
2-Pentyl-2-cyclopenten-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Pentyl-2-cyclopenten-1-one
Introduction: Unveiling Amyl Cyclopentenone
2-Pentyl-2-cyclopenten-1-one, often referred to in the industry as Amyl Cyclopentenone, is a significant molecule in the realm of fragrance chemistry.[1] Its chemical identity is defined by a five-membered carbon ring containing both a ketone and an alkene functional group, a classic α,β-unsaturated ketone system.[2] Attached to the alkene is a five-carbon pentyl group, which is crucial to its characteristic aroma. This structure, C10H16O, is a cornerstone in the formulation of artificial jasmine bases and other delicate floral scents, where it imparts a rich, oily-floral character.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, and characterization, designed for researchers and professionals in chemical synthesis and drug development.
Physicochemical Characteristics
The physical properties of 2-Pentyl-2-cyclopenten-1-one are fundamental to its handling, formulation, and purification. It exists as a colorless to pale straw-colored liquid with poor solubility in water but excellent miscibility with alcohols and perfume oils, a critical attribute for its application in fragrance compositions.[1]
| Property | Value | Source |
| Molecular Formula | C10H16O | [3][4][5] |
| Molecular Weight | 152.23 g/mol | [4][5] |
| Appearance | Colorless to pale straw-colored liquid | [1] |
| Boiling Point | 114-116 °C @ 15 mm Hg | [1][6][7] |
| Density | 0.921 g/mL @ 25 °C | [1][6][7] |
| Refractive Index (n20/D) | 1.473 | [1][6][7] |
| Vapor Pressure | 0.0453 mmHg @ 25 °C | [8] |
| LogP | 2.86 - 3.13 | [8][9] |
| Solubility | Insoluble in water; Soluble in alcohol | [1] |
Synthesis Strategies: Building the Cyclopentenone Core
The construction of the cyclopentenone ring is a well-explored area of organic synthesis. Methodologies such as the Nazarov cyclization, Saegusa–Ito oxidation, and ring-closing metathesis are prominent.[2] However, the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, stands out as a powerful method for creating substituted cyclopentenones.[10][11][12][13] This reaction, typically mediated by cobalt carbonyl complexes, assembles the core structure in a single, convergent step.[11][14]
While the Pauson-Khand reaction provides an elegant route, industrial-scale synthesis often favors more traditional pathways. A common preparative route for 2-alkyl-2-cycloalken-1-ones involves the dehydration of a 2-(1-hydroxyalkyl)-cycloalkan-1-one precursor.[15] This approach leverages readily available starting materials and established reaction conditions.
Caption: General synthesis via aldol condensation and dehydration.
Protocol: Synthesis via Dehydration of 2-(1-Hydroxypentyl)-cyclopentan-1-one
This protocol is adapted from established industrial methods.[15] The causality behind this two-step process is clear: an aldol condensation first builds the required carbon skeleton, which is then subjected to an acid-catalyzed elimination (dehydration) to form the target α,β-unsaturated system.
Step 1: Aldol Condensation
-
Charge a reaction vessel with cyclopentanone and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a base (e.g., sodium hydroxide).
-
Slowly add valeraldehyde (pentanal) to the mixture while maintaining a controlled temperature to manage the exothermic reaction.
-
Stir the reaction mixture until the formation of 2-(1-hydroxypentyl)-cyclopentan-1-one is complete, as monitored by an appropriate technique like GC or TLC.
-
Neutralize the catalyst and perform an aqueous workup to isolate the crude intermediate product.
Step 2: Dehydration
-
Charge a flask equipped with a dehydration apparatus (e.g., Dean-Stark trap) with the crude 2-(1-hydroxypentyl)-cyclopentan-1-one from the previous step.
-
Add an acid catalyst, such as phosphoric acid-supporting activated carbon or a sulfonic acid.[15]
-
Heat the mixture under reflux. The azeotropic removal of water drives the equilibrium towards the formation of the alkene.
-
Monitor the reaction's progress by measuring water collection and analyzing aliquots by GC.
-
Upon completion, cool the reaction mixture, neutralize the acid catalyst, and wash with water and brine.
-
Isolate the final product, 2-pentyl-2-cyclopenten-1-one, via vacuum distillation to achieve high purity.[1][6]
Spectroscopic and Analytical Characterization
Unambiguous identification of 2-Pentyl-2-cyclopenten-1-one requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of identification.
Caption: Standard workflow for structural verification.
| Technique | Key Observations and Interpretations |
| ¹H NMR | The spectrum is characterized by a vinyl proton signal around 7.33 ppm. The protons on the cyclopentenone ring appear as multiplets between 2.1 and 2.6 ppm. The pentyl group shows a typical upfield pattern with a terminal methyl group triplet near 0.89 ppm.[16] |
| ¹³C NMR | Key signals include the carbonyl carbon (~209 ppm), two olefinic carbons (~140 and ~150 ppm), and aliphatic carbons of the ring and the pentyl side chain. Data is available in spectral databases.[4] |
| IR Spectroscopy | The spectrum is dominated by a strong absorption band for the C=O stretch, typically around 1710 cm⁻¹, and a C=C stretching vibration around 1630 cm⁻¹, confirming the α,β-unsaturated ketone moiety.[4][17] |
| Mass Spectrometry (EI) | The molecular ion peak (M+) is observed at m/z 152. Prominent fragment ions are typically seen at m/z 96 and 97, resulting from cleavage of the pentyl chain, and at m/z 67 and 41, corresponding to further fragmentation of the cyclopentenone ring.[4][5] |
Reactivity Profile
The chemical behavior of 2-Pentyl-2-cyclopenten-1-one is governed by the α,β-unsaturated ketone functional group. This moiety provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).[2] The extended conjugation makes it an effective dienophile in Diels-Alder cycloadditions, allowing for the construction of more complex polycyclic systems. The pentyl side chain is largely aliphatic and generally unreactive under mild conditions.
Applications in Industry
The primary application of 2-Pentyl-2-cyclopenten-1-one is as a fragrance ingredient.[1][4] Its powerful and diffusive floral character is essential for creating jasmine, tuberose, and other white floral accords.[1] It serves not only as a character-donating component but also as a floralizer, enhancing and modifying other notes within a complex fragrance composition.[1] Its use is regulated by bodies such as the International Fragrance Association (IFRA) to ensure safe application in consumer products.[4]
Safety and Handling
From a toxicological standpoint, 2-Pentyl-2-cyclopenten-1-one is considered moderately toxic upon ingestion, with a reported oral LD50 of 2200 mg/kg in rats.[6] It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Furthermore, there is a potential for it to cause allergic skin reactions.[4]
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 (H315) | P280: Wear protective gloves. |
| Eye Irritation | Category 2 (H319) | P280: Wear eye protection. |
| Respiratory Irritation | STOT SE 3 (H335) | P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area. |
| Skin Sensitization | Category 1 (H317) | P272: Contaminated work clothing should not be allowed out of the workplace. |
Handling Protocol:
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] Store locked up.[3]
-
Spills: In case of a spill, absorb with an inert material (sand, vermiculite) and place in a suitable container for disposal. Avoid discharge into drains or waterways.[3]
References
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Pauson–Khand reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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Pauson-Khand cyclopentenone synthesis. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Wang, Y., et al. (2020). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules. Retrieved January 5, 2026, from [Link]
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The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. (n.d.). Organic Reactions. Retrieved January 5, 2026, from [Link]
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2-pentyl-2-cyclopenten-1-one | CAS#:25564-22-1. (n.d.). Chemsrc. Retrieved January 5, 2026, from [Link]
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2-Pentyl-2-cyclopenten-1-one. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]
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2-Cyclopenten-1-one, 2-pentyl-. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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2-Cyclopenten-1-one, 2-pentyl-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]
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2-Pentyl-2-cyclopenten-1-one. (n.d.). SIELC Technologies. Retrieved January 5, 2026, from [Link]
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2-pentyl-2-cyclopenten-1-one. (n.d.). Chemical Synthesis Database. Retrieved January 5, 2026, from [Link]
- Method for producing of 2-alkyl-2-cycloalken-1-one. (2011). Google Patents.
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Cyclopentenone. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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